

Afatinib-d4: A Technical Guide to its Certificate of Analysis and Purity

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Compound of Interest

Compound Name: Afatinib-d4

Cat. No.: B15144325

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of **Afatinib-d4**, a deuterated internal standard essential for the accurate quantification of the tyrosine kinase inhibitor, Afatinib. This document outlines typical specifications, analytical methodologies, and relevant biological context for researchers and professionals in drug development.

Certificate of Analysis: Typical Specifications

The Certificate of Analysis (CoA) for a reference standard like **Afatinib-d4** provides critical information regarding its identity, purity, and quality. While individual batches may vary, the following table summarizes the typical data presented in a CoA for **Afatinib-d4**, based on information from various suppliers.

Parameter	Specification	Method Reference
Identification		
Appearance	Off-white solid[1]	Visual
Molecular Formula	C ₂₄ H ₂₁ D ₄ ClFN ₅ O ₃ [1]	Mass Spectrometry
Molecular Weight	490.0 g/mol [1][2]	Mass Spectrometry
Purity		
Purity by HPLC	≥ 98%[1]	HPLC
Isotopic Purity (D ₄)	Report Value	Mass Spectrometry
Physical Properties		
Solubility	Soluble in Methanol[1]	Visual
Storage		
Recommended Storage	2-8°C[1]	

Impurity Profile

The analysis of potential impurities is a critical aspect of quality control. While a specific impurity profile for **Afatinib-d4** is not detailed in the provided search results, the impurities of the parent compound, Afatinib, are relevant. The presence of these impurities would be monitored in the **Afatinib-d4** reference material.

Impurity Name	Typical Reporting Limit
Afatinib Impurity B	≤ 0.15%
Afatinib Impurity C	≤ 0.15%
Afatinib N-oxide	≤ 0.15%
Other individual impurities	≤ 0.10%
Total Impurities	≤ 0.5%

Experimental Protocols

The accurate determination of purity and impurity levels of **Afatinib-d4** relies on robust analytical methodologies. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), adapted from established methods for Afatinib analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of **Afatinib-d4** and quantifying its related substances.

Instrumentation:

- HPLC system with a UV detector

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 μ m)[3]
- Mobile Phase A: 0.01 M Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid
- Mobile Phase B: Acetonitrile
- Gradient:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	90	10
25	10	90
30	10	90
31	90	10

| 35 | 90 | 10 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 254 nm[3]
- Injection Volume: 10 µL

Sample Preparation:

- Accurately weigh and dissolve the **Afatinib-d4** reference standard in methanol to a final concentration of 1 mg/mL.
- Further dilute with a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.1 mg/mL.

Data Analysis:

- The purity is calculated by the area percentage method, where the area of the **Afatinib-d4** peak is divided by the total area of all peaks.

Quantification and Isotopic Purity by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is employed for the sensitive quantification of **Afatinib-d4**, often in biological matrices, and to confirm its isotopic purity. **Afatinib-d4** itself serves as an internal standard for the quantification of Afatinib.

Instrumentation:

- Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: Isocratic or gradient elution suitable for separating Afatinib from matrix components. A typical starting condition is 70:30 Mobile Phase A:Mobile Phase B.[5]
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL

Mass Spectrometric Conditions:

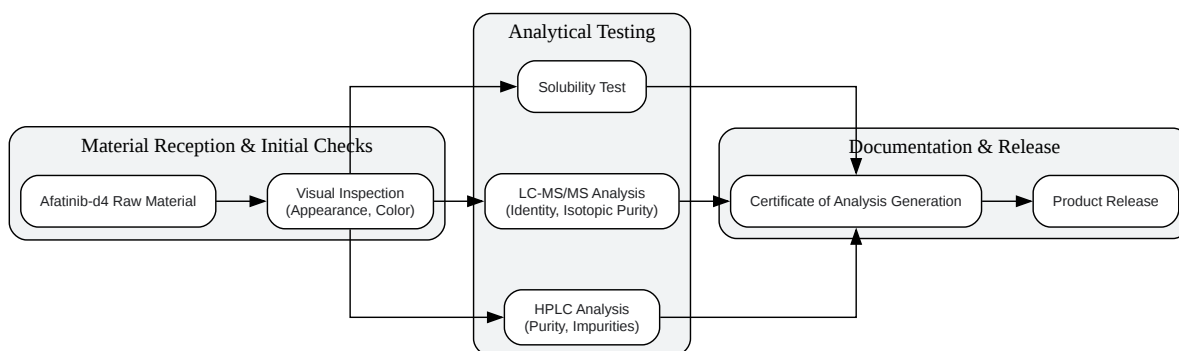
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - Afatinib: m/z 486.2 → 371.1
 - **Afatinib-d4**: m/z 490.2 → 371.1 (or other appropriate product ion)
- Collision Energy and other MS parameters: Optimized for the specific instrument.

Sample Preparation (for analysis in plasma):

- To 100 µL of plasma, add a known concentration of an appropriate internal standard (if quantifying **Afatinib-d4** itself).
- Perform protein precipitation by adding 300 µL of acetonitrile.
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase composition.

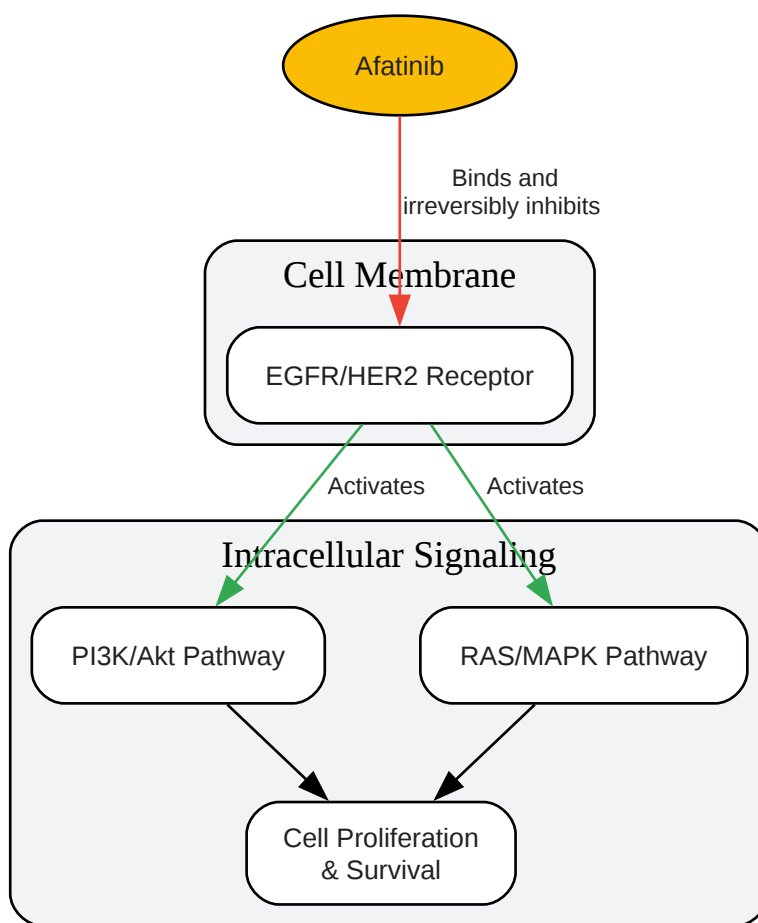
Visualizations

The following diagrams illustrate the quality control workflow and the mechanism of action of the parent compound, Afatinib.



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Caption: Quality Control Workflow for **Afatinib-d4**.



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Caption: Mechanism of Action of Afatinib.

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